7-Amino-5-(2,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-5-(2,4-dichlorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological and chemical properties. This compound belongs to the class of triazolopyrimidines, which are known for their significant pharmaceutical applications, including antimicrobial, anticancer, and antiparasitic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(2,4-dichlorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through a one-pot three-component reaction. This involves the condensation of 3-amino-1,2,4-triazole, malononitrile, and 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . The reaction conditions are optimized to ensure high yields, short reaction times, and high selectivity.
Industrial Production Methods
For industrial-scale production, the same one-pot synthesis method can be employed, but with adjustments to the reaction scale and conditions to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(2,4-dichlorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: The triazolopyrimidine scaffold can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-amino-5-(2,4-dichlorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-amino-5-(2,4-dichlorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles: These compounds share a similar triazolopyrimidine scaffold and exhibit comparable biological activities.
2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidines: These compounds also belong to the triazolopyrimidine class and have similar chemical properties.
Uniqueness
7-amino-5-(2,4-dichlorophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to the presence of the 2,4-dichlorophenyl group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other triazolopyrimidines and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H8Cl2N6 |
---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
7-amino-5-(2,4-dichlorophenyl)-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C12H8Cl2N6/c13-6-1-2-7(9(14)3-6)10-8(4-15)11(16)20-12(19-10)17-5-18-20/h1-3,5,10H,16H2,(H,17,18,19) |
InChI Key |
LWLKXOPAABQJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C(=C(N3C(=NC=N3)N2)N)C#N |
Origin of Product |
United States |
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